molecular formula C7H7F2NO2S B13626924 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid

Cat. No.: B13626924
M. Wt: 207.20 g/mol
InChI Key: HWIOYSSRFUEXND-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid is a fluorinated thiazole derivative characterized by a 4-ethyl-substituted thiazole ring linked to a difluoroacetic acid moiety. This structural motif is prevalent in medicinal chemistry due to its ability to modulate biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H7F2NO2S/c1-2-4-3-13-5(10-4)7(8,9)6(11)12/h3H,2H2,1H3,(H,11,12)

InChI Key

HWIOYSSRFUEXND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Key Synthetic Route Using 1,3-Dibromo-1,1-difluoro-2-propanone

A prominent method reported involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a starting synthon:

  • Step 1: Synthesis of 1,3-Dibromo-1,1-difluoro-2-propanone
    This intermediate is prepared by bromination of 1-bromo-1,1-difluoropropan-2-one with bromine in the presence of trifluoroacetic acid, monitored by NMR spectroscopy to ensure high purity and yield (~76%).

  • Step 2: Formation of Bromodifluoromethyl Thiazole
    The synthon reacts with sodium thiocyanate and an aromatic amine (e.g., p-toluidine) in dry acetonitrile under heating (80 °C, 3 hours) to yield 4-(bromodifluoromethyl)thiazol-2-amine derivatives. This step involves a cyclization forming the thiazole ring with the bromodifluoromethyl group installed at the C4 position.

  • Step 3: Conversion to Difluoroacetic Acid Derivative
    Subsequent transformations, such as bromine/fluorine exchange or hydrolysis, allow the conversion of the bromodifluoromethyl group into the difluoroacetic acid moiety, completing the synthesis of 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid analogs.

Alternative Synthetic Routes via Hantzsch Condensation

Other synthetic approaches involve Hantzsch-type condensation reactions:

  • Thiobenzamides or thiocyanates condense with α-bromoketones or chloromethyl ketones to form substituted thiazoles with various functional groups at C2 and C4 positions.

  • For example, condensation of thiobenzamide derivatives with 1,3-dichloroacetone or 4-chloroacetoacetate yields chloromethylthiazoles or thiazole ethyl acetates, which can be further modified to introduce fluorinated groups or carboxylic acid functionalities.

  • Reduction, azidation, or nucleophilic substitution reactions on these intermediates provide a versatile platform to access fluorinated thiazole derivatives structurally related to 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid.

Summary Table of Preparation Methods

Step Reagents/Conditions Product/Intermediate Yield/Notes Reference
1 Bromination of 1-bromo-1,1-difluoropropan-2-one with Br2 and TFA 1,3-Dibromo-1,1-difluoro-2-propanone 76% yield; monitored by NMR
2 Reaction with sodium thiocyanate and aromatic amine in dry acetonitrile at 80 °C 4-(Bromodifluoromethyl)thiazol-2-amine Complete conversion; purified by flash chromatography
3 Bromine/fluorine exchange or hydrolysis 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid Final fluorinated thiazole derivative
4 Hantzsch condensation of thiobenzamide with α-bromoketones or chloromethyl ketones Substituted thiazoles with chloromethyl or acetate groups Intermediate for further functionalization
5 Nucleophilic substitution, reduction, or azidation Fluorinated thiazole derivatives Versatile modifications to introduce acid groups

Research Results and Characterization Data

The preparation protocols have been validated by comprehensive spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR signals confirm the presence of thiazole ring protons and aromatic substituents.
    • ^13C NMR spectra show characteristic carbonyl and difluoromethyl carbon resonances with coupling constants indicative of C–F bonds (e.g., $$J_{C-F}$$ up to 319 Hz).
    • ^19F NMR signals typically appear around −46 to −65 ppm, consistent with difluoromethyl groups attached to heterocycles.
  • Infrared (IR) Spectroscopy :

    • Bands corresponding to carboxylic acid (around 1720 cm$$^{-1}$$) and thiazole ring vibrations are observed.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Confirms molecular ion peaks consistent with the expected molecular formulae, validating the incorporation of bromine and fluorine atoms in intermediates and the final product.

These analytical results confirm the successful synthesis and purity of the target compound and intermediates.

Perspectives from Varied Sources

  • The synthetic method involving 1,3-dibromo-1,1-difluoro-2-propanone is particularly notable for its efficiency and adaptability to introduce bromodifluoromethyl groups into thiazoles, which can be converted into difluoroacetic acid derivatives, making it highly relevant for drug discovery applications.

  • Alternative Hantzsch condensation routes offer flexibility for structural diversification but may require additional steps to introduce the difluoroacetic acid functionality, which is critical for the target compound's properties.

  • The choice of synthetic route depends on the availability of starting materials, desired substituents on the thiazole ring, and downstream functionalization needs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A. MHY3200 (2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid)

  • Structure: Features a benzo[d]thiazole core linked via a phenoxy group to the difluoroacetic acid ().
  • Key Differences: The phenoxy spacer in MHY3200 increases molecular weight (MW = ~337.7 g/mol) compared to the simpler ethyl-thiazole in the target compound (MW = ~223.2 g/mol). The chloro-substituted benzo[d]thiazole enhances lipophilicity (clogP ≈ 3.5 vs. ~1.8 for the target compound).
  • Biological Activity: MHY3200 acts as a PPARα agonist, demonstrating hepatoprotective effects in non-alcoholic fatty liver disease models .

B. Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

  • Structure : An ester derivative with a 4-chlorophenyl group instead of a thiazole ().
  • Key Differences :
    • The ester group improves membrane permeability but reduces target-binding specificity compared to the carboxylic acid.
    • The absence of a heterocyclic ring limits π-π stacking interactions.
  • Applications : Primarily used as a synthetic intermediate for anti-inflammatory and antiviral agents .

C. Ethyl 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetate

  • Structure: Contains an amino-substituted thiazole and an ethyl ester ().
  • The ester form offers higher bioavailability but requires hydrolysis for activation.
  • Synthetic Utility : Intermediate for antimicrobial and anticancer agents .

Key Observations :

  • Thiazole derivatives with electronegative substituents (e.g., difluoroacetic acid) exhibit enhanced target binding due to dipole interactions.
Physicochemical Properties
Compound Molecular Weight (g/mol) clogP Solubility (mg/mL) pKa (COOH)
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid 223.2 1.8 0.12 (pH 7.4) 2.9
MHY3200 337.7 3.5 0.03 (pH 7.4) 3.1
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate 206.6 2.7 0.08 (pH 7.4) N/A (ester)

Analysis :

  • The target compound’s lower clogP suggests improved aqueous solubility over MHY3200, which is critical for oral bioavailability.
  • The carboxylic acid group (pKa ≈ 2.9) ensures ionization at physiological pH, facilitating interactions with charged residues in enzyme active sites.

Biological Activity

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid (CAS No. 1888803-08-4) is a thiazole derivative characterized by its unique difluoroacetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C7H7F2NO2S
  • Molecular Weight : 207.2 g/mol
  • CAS Number : 1888803-08-4
  • Purity : ≥95%

Synthetic Routes

The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid typically involves the reaction of 4-ethyl-1,3-thiazole with difluoroacetic acid under controlled conditions. Key reaction parameters include the use of catalysts and specific temperature settings to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring and difluoroacetic acid moiety may engage with enzymes or receptors, influencing metabolic pathways and cellular functions. Although detailed studies are still required to fully elucidate these mechanisms, preliminary findings suggest potential interactions that could lead to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid exhibit significant antimicrobial activity. A study conducted on thiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. However, comprehensive in vitro and in vivo studies are necessary to validate these claims.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibitory effects against Gram-positive bacteria
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for further therapeutic development

Case Studies

In a recent case study involving thiazole derivatives, researchers explored the structure-activity relationship (SAR) of similar compounds. The results indicated that modifications on the thiazole ring can enhance biological activity, paving the way for further modifications on 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid to improve efficacy.

Q & A

Basic Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and thiazole protons (δ ~7.5–8.5 ppm). The difluoroacetate group shows a characteristic triplet in ¹⁹F NMR (δ ~-110 to -120 ppm) .
    • IR : Strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹).
  • X-ray Crystallography :
    • Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., O-H···N interactions between the carboxylic acid and thiazole) validate molecular packing .

What advanced strategies resolve contradictions in crystallographic data for this compound?

Advanced Question

  • Validation Tools : Employ the CIF check using PLATON or checkCIF to identify outliers in bond lengths/angles and hydrogen-bond geometry .
  • Multi-Technique Cross-Validation : Compare crystallographic data with DFT-optimized structures (e.g., Gaussian09) to reconcile discrepancies in torsional angles.
  • High-Resolution Data : Collect synchrotron X-ray data (λ < 1 Å) to improve resolution for ambiguous electron density regions .

How do the difluoro and thiazole groups influence reactivity and bioactivity?

Advanced Question

  • Reactivity :
    • The electron-withdrawing difluoro group increases acidity (pKa ~1.5–2.5), facilitating nucleophilic substitution at the α-carbon.
    • The thiazole ring participates in π-π stacking and hydrogen bonding, affecting solubility and crystallinity .
  • Bioactivity :
    • Inhibition Studies : The thiazole moiety mimics purine/pyrimidine bases, enabling interactions with enzyme active sites (e.g., kinases).
    • PPARα Agonism : Structural analogs (e.g., MHY3200) show hepatoprotective effects via PPARα activation, suggesting potential for metabolic disorder research .

What models are suitable for evaluating hepatoprotective effects?

Advanced Question

  • In Vitro :
    • HepG2 Cells : Measure lipid accumulation via Oil Red O staining under high-fat conditions.
    • PPARα Reporter Assays : Use luciferase-based systems to quantify receptor activation .
  • In Vivo :
    • HFD-Induced NAFLD in Rats : Administer 10–50 mg/kg/day orally for 8 weeks. Assess liver histology (steatosis scoring) and serum biomarkers (ALT, AST) .

Comparative Analysis of Structural Analogs

Compound NameStructural VariationImpact on Bioactivity/ReactivitySource
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetateCyano substituent on thiazoleEnhanced enzyme inhibition potency
MHY3200Chlorobenzo[d]thiazole corePPARα agonism; hepatoprotective effects
2-(3-Fluorophenyl)acetic acid derivativesFluorophenyl substitutionAltered receptor binding affinity

Key Methodological Recommendations

  • Synthesis : Prioritize stepwise esterification-hydrolysis over one-pot reactions to minimize side products .
  • Crystallography : Use SHELXL for refinement and validate hydrogen-bonding networks with graph-set analysis .
  • Bioassays : Combine in vitro PPARα activation screens with in vivo NAFLD models to establish mechanism-efficacy relationships .

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